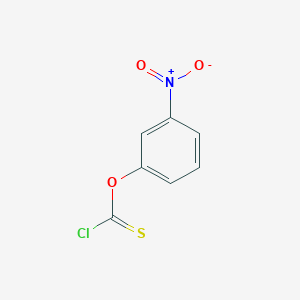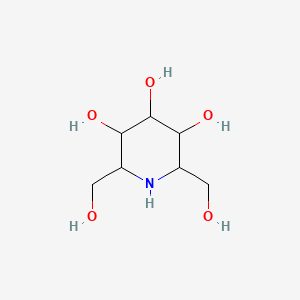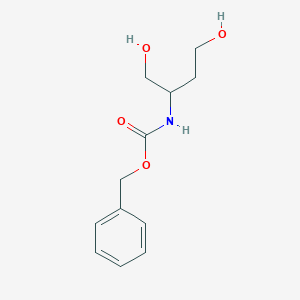![molecular formula C9H9ClN4O2 B13390470 Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of the amino and chloro substituents further enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the esterification of carboxylic acids followed by hydrogenation in the presence of catalysts such as platinum oxide (PtO2) at specific pressures . Another approach involves the use of multicomponent reactions that facilitate the formation of the imidazo[1,2-c]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, including antibacterial, antiviral, and anticancer activities
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt essential biological pathways, leading to therapeutic effects such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for its diverse biological activities.
Imidazo[1,5-a]pyridine: Utilized in various technological applications, including optoelectronic devices and sensors.
Uniqueness
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 5-amino-7-chloro-, ethyl ester stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups enhances its potential as a versatile scaffold for drug development and other scientific applications.
Propiedades
Fórmula molecular |
C9H9ClN4O2 |
|---|---|
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3,(H2,11,13) |
Clave InChI |
CGMPXRAZZVPBQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C(=N1)C=C(N=C2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B13390388.png)


![8-(3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene)-4-methylnona-2,4,6-trienoic acid](/img/structure/B13390410.png)
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)
![1-Piperidinecarboxylic acid, 4-[4-[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenoxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B13390418.png)

![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13390432.png)
![2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
![6-[6-(2-Carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B13390452.png)

![9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)

